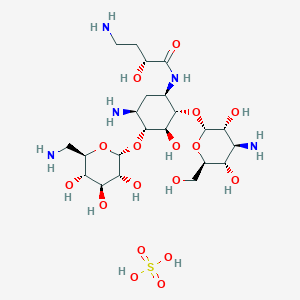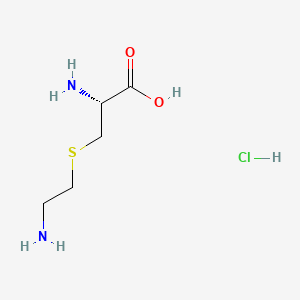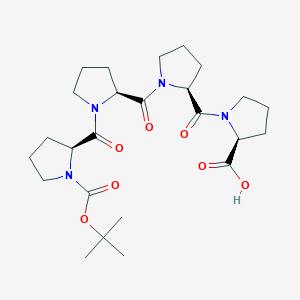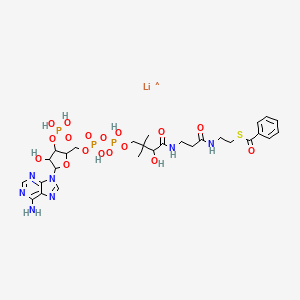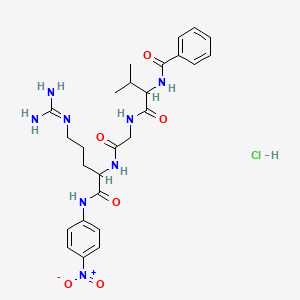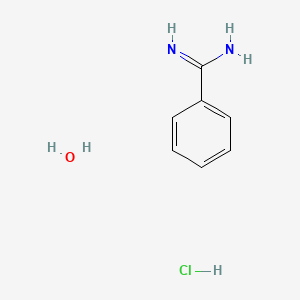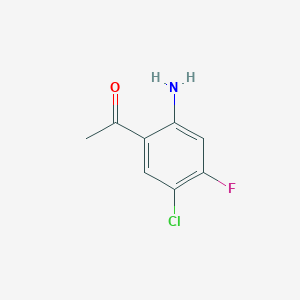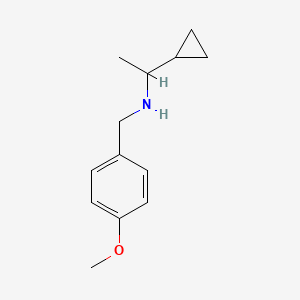![molecular formula C12H24N2O B1284381 [2-(1-Piperazinylmethyl)cyclohexyl]methanol CAS No. 887029-38-1](/img/structure/B1284381.png)
[2-(1-Piperazinylmethyl)cyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1-Piperazinylmethyl)cyclohexyl]methanol: is an organic compound with the molecular formula C12H24N2O. It is a biochemical used primarily in proteomics research. This compound is known for its unique structure, which includes a piperazine ring attached to a cyclohexyl group via a methanol moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Piperazinylmethyl)cyclohexyl]methanol typically involves the reaction of cyclohexylmethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(1-Piperazinylmethyl)cyclohexyl]methanol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can also be reduced, typically affecting the piperazine ring or the cyclohexyl group.
Substitution: Substitution reactions can occur at the piperazine ring or the cyclohexyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(1-Piperazinylmethyl)cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study the interactions between proteins and small molecules. It is particularly useful in proteomics research, where it helps in identifying and characterizing proteins .
Medicine: Although not intended for diagnostic or therapeutic use, this compound is used in preclinical studies to explore its potential pharmacological properties .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility makes it a valuable tool in various industrial applications .
Mécanisme D'action
The exact mechanism of action of [2-(1-Piperazinylmethyl)cyclohexyl]methanol is not well-documented. it is believed to interact with specific molecular targets, such as proteins or enzymes, to exert its effects. The pathways involved in these interactions are still under investigation .
Comparaison Avec Des Composés Similaires
[2-(1-Piperazinylmethyl)cyclohexyl]amine: Similar in structure but with an amine group instead of a methanol moiety.
[2-(1-Piperazinylmethyl)cyclohexyl]ethanol: Similar structure with an ethanol group instead of methanol.
Uniqueness: The uniqueness of [2-(1-Piperazinylmethyl)cyclohexyl]methanol lies in its specific combination of a piperazine ring and a cyclohexyl group connected via a methanol moiety. This structure imparts distinct chemical and biological properties that are not observed in its analogs .
Propriétés
IUPAC Name |
[2-(piperazin-1-ylmethyl)cyclohexyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c15-10-12-4-2-1-3-11(12)9-14-7-5-13-6-8-14/h11-13,15H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEKXUHZBSLXAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCNCC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586385 |
Source


|
| Record name | {2-[(Piperazin-1-yl)methyl]cyclohexyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887029-38-1 |
Source


|
| Record name | 2-(1-Piperazinylmethyl)cyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887029-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Piperazin-1-yl)methyl]cyclohexyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1284301.png)


